molecular formula C15H8N2O6 B14001001 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid CAS No. 19084-05-0

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid

Cat. No.: B14001001
CAS No.: 19084-05-0
M. Wt: 312.23 g/mol
InChI Key: BKJXNZHEFIQHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid typically involves the reaction of phthalic anhydride with appropriate amines and nitrobenzoic acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities .

Comparison with Similar Compounds

Similar compounds to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid include:

The uniqueness of this compound lies in its specific nitrobenzoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

19084-05-0

Molecular Formula

C15H8N2O6

Molecular Weight

312.23 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-2-nitrobenzoic acid

InChI

InChI=1S/C15H8N2O6/c18-13-9-3-1-2-4-10(9)14(19)16(13)8-5-6-11(15(20)21)12(7-8)17(22)23/h1-7H,(H,20,21)

InChI Key

BKJXNZHEFIQHPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.